molecular formula C9H10O4 B7784019 [3-(Hydroxymethyl)phenoxy]acetic acid CAS No. 6625-88-3

[3-(Hydroxymethyl)phenoxy]acetic acid

Cat. No.: B7784019
CAS No.: 6625-88-3
M. Wt: 182.17 g/mol
InChI Key: XPEYXQNTUJQXMN-UHFFFAOYSA-N
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Description

[3-(Hydroxymethyl)phenoxy]acetic acid: is an organic compound with the molecular formula C10H12O5 It is a derivative of phenoxyacetic acid, featuring a hydroxymethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of [3-(Hydroxymethyl)phenoxy]acetic acid typically begins with phenol and chloroacetic acid.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in aqueous or organic solvents, with temperatures ranging from room temperature to reflux conditions, depending on the specific reagents and catalysts used.

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(Hydroxymethyl)phenoxy]acetic acid can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the hydroxymethyl group can yield the corresponding methyl derivative.

    Substitution: The phenoxy group can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of 3-formylphenoxyacetic acid or 3-carboxyphenoxyacetic acid.

    Reduction: Formation of 3-methylphenoxyacetic acid.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Chemistry

Synthesis of Derivatives
[3-(Hydroxymethyl)phenoxy]acetic acid serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its functional groups allow for diverse chemical modifications, enhancing its utility in synthetic organic chemistry.

Reaction TypeProduct Example
Oxidation3-Formylphenoxyacetic acid
Reduction3-Methylphenoxyacetic acid
SubstitutionHalogenated or nitrated derivatives

Biology

Biological Studies
The compound is utilized in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural substrates. It has shown potential interactions with various biological targets, which may modulate enzyme activity and influence biochemical pathways.

Target EnzymeEffect
CyclooxygenaseInhibition leading to anti-inflammatory effects
Various receptorsModulation of activity affecting signaling pathways

Medicine

Therapeutic Properties
Research indicates that this compound exhibits anti-inflammatory and antimicrobial activities. It has been investigated for potential applications in treating conditions such as arthritis and infections caused by drug-resistant bacteria.

  • Anti-inflammatory Activity : The compound may inhibit cyclooxygenase enzymes, reducing inflammation.
  • Antimicrobial Activity : Studies have demonstrated effectiveness against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).
Activity TypePathogen/ConditionMIC Values (µg/mL)
AntimicrobialMRSA1 - 8
Vancomycin-resistant Enterococcus faecalis0.5 - 2
Drug-resistant Candida species8 - 64

Industry

Polymer Production
In industrial applications, this compound is used in the production of specialty polymers and resins. Its functional groups facilitate polymerization reactions, making it a valuable component in materials science.

Case Study 1: Anti-inflammatory Research

A study investigated the anti-inflammatory effects of this compound on human cell lines. The results indicated a significant reduction in inflammatory markers when treated with the compound, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial properties, this compound was tested against a range of bacterial strains. The findings revealed that the compound exhibited broad-spectrum activity, particularly against resistant strains, highlighting its potential role in developing new antibiotics.

Mechanism of Action

The mechanism of action of [3-(Hydroxymethyl)phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the phenoxyacetic acid moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    Phenoxyacetic Acid: A simpler analog without the hydroxymethyl group.

    2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with similar structural features.

    Mecoprop: Another herbicide with a similar phenoxyacetic acid backbone but with additional substituents.

Uniqueness:

    Hydroxymethyl Group: The presence of the hydroxymethyl group in [3-(Hydroxymethyl)phenoxy]acetic acid provides additional sites for chemical modification and interaction, making it more versatile in various applications compared to its simpler analogs.

Biological Activity

[3-(Hydroxymethyl)phenoxy]acetic acid (CAS No. 6625-88-3) is a phenoxyacetic acid derivative that has garnered interest for its potential biological activities. This compound is characterized by a hydroxymethyl group attached to a phenoxyacetic acid backbone, which may influence its interaction with biological systems.

Chemical Structure

  • IUPAC Name : 3-(Hydroxymethyl)phenoxyacetic acid
  • Molecular Formula : C9H10O4
  • Molecular Weight : 182.17 g/mol

Structural Representation

The structural formula can be represented as follows:

C9H10O4\text{C}_9\text{H}_{10}\text{O}_4

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it was shown to reduce cell viability in HCT116 colorectal cancer cells with an IC50 value indicating effective cytotoxicity at low concentrations.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Inhibition of Cell Proliferation : It appears to interfere with cell cycle progression, leading to increased apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Production : The compound may induce oxidative stress, contributing to its anticancer effects.

Inflammatory Response Modulation

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. It has shown potential in modulating inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of HCT116 cell growth
Anti-inflammatoryModulation of inflammatory markers
CytotoxicityInduction of apoptosis

Experimental Findings

In a study investigating the compound's effects on cancer cells, various concentrations were tested:

  • Concentration Range : 0.1 µM to 100 µM
  • Results : Significant reduction in cell viability observed at concentrations above 1 µM, with a notable increase in apoptotic markers at higher doses.

Properties

IUPAC Name

2-[3-(hydroxymethyl)phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c10-5-7-2-1-3-8(4-7)13-6-9(11)12/h1-4,10H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEYXQNTUJQXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90289024
Record name [3-(hydroxymethyl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6625-88-3
Record name NSC58597
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58597
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [3-(hydroxymethyl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-formylphenoxyacetic acid (5.Og.) in ethanol (50 ml.) was added to a suspension of sodium borohydride (2.11 g.) in ethanol (100 ml.) with stirring. After 2 hours the reaction was quenched with acetic acid (20%, 50 ml.) and the bulk of the solvent was evaporated. Water (50 ml.) was added and the aqueous mixture was extracted with ethyl acetate (2×100 ml.). The combined extracts were washed with saturated brine (100 ml.), dried (MgSO4) and evaporated to give 3-(hydroxymethyl)phenoxyacetic acid (4.66 g.) as an off white solid, NMR: 4.5(2H,s), 4.65 (2H,s) and 6.6-7.4 (4H,m)ppm, which was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.11 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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